Cas no 2137992-85-7 (1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine)

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine
- 2137992-85-7
- EN300-1112884
-
- インチ: 1S/C9H17N3/c1-4-9(2,3)7-12-6-8(10)5-11-12/h5-6H,4,7,10H2,1-3H3
- InChIKey: CHNOJUUZRSTNKU-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(C=N1)N)CC(C)(C)CC
計算された属性
- せいみつぶんしりょう: 167.142247555g/mol
- どういたいしつりょう: 167.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1112884-0.25g |
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |
2137992-85-7 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1112884-1g |
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |
2137992-85-7 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1112884-10g |
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |
2137992-85-7 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1112884-0.5g |
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |
2137992-85-7 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1112884-0.1g |
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |
2137992-85-7 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1112884-5.0g |
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |
2137992-85-7 | 5g |
$3770.0 | 2023-06-09 | ||
Enamine | EN300-1112884-1.0g |
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |
2137992-85-7 | 1g |
$1299.0 | 2023-06-09 | ||
Enamine | EN300-1112884-2.5g |
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |
2137992-85-7 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1112884-0.05g |
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |
2137992-85-7 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1112884-10.0g |
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |
2137992-85-7 | 10g |
$5590.0 | 2023-06-09 |
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
1-(2,2-dimethylbutyl)-1H-pyrazol-4-amineに関する追加情報
1-(2,2-Dimethylbutyl)-1H-Pyrazol-4-Amine: A Comprehensive Overview
1-(2,2-Dimethylbutyl)-1H-Pyrazol-4-Amine, identified by the CAS number 2137992-85-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a pyrazole ring substituted with a 2,2-dimethylbutyl group at the 4-position, which imparts unique chemical and physical properties.
The synthesis of 1-(2,2-Dimethylbutyl)-1H-Pyrazol-4-Amine typically involves multi-step organic reactions, often starting from readily available starting materials. Recent advancements in synthetic methodologies have enabled more efficient and scalable routes for its production. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing both time and energy consumption while maintaining high yields.
In terms of applications, 1-(2,2-Dimethylbutyl)-1H-Pyrazol-4-Amine has shown promise in various fields. In the pharmaceutical industry, this compound has been investigated for its potential as a lead molecule in drug development. Its pyrazole ring is known to exhibit significant bioactivity, including anti-inflammatory, antitumor, and antimicrobial properties. Recent studies have highlighted its ability to inhibit certain enzymes associated with neurodegenerative diseases, making it a candidate for further exploration in the treatment of conditions such as Alzheimer's disease.
Beyond pharmacology, this compound has also found applications in materials science. Its unique structure allows it to act as a building block for more complex molecules with tailored properties. For example, researchers have utilized it in the synthesis of advanced polymers and materials with improved thermal stability and mechanical strength. These findings underscore its versatility across multiple disciplines.
The chemical stability of 1-(2,2-Dimethylbutyl)-1H-Pyrazol-4-Amine is another area of interest. Studies have shown that the compound exhibits good stability under various environmental conditions, making it suitable for long-term storage and use in industrial applications. However, further research is needed to fully understand its degradation pathways and environmental impact.
In conclusion, 1-(2,2-Dimethylbutyl)-1H-Pyrazol-4-Amine (CAS 2137992-85-7) is a versatile compound with a wide range of potential applications. Its unique structure and promising biological activities make it a valuable addition to the arsenal of tools available to chemists and pharmacologists. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
2137992-85-7 (1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine) 関連製品
- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)
- 2171172-96-4((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)
- 1352512-24-3(1-Methyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-2-thione)
- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)
- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)
- 1936286-30-4(3-amino-1-(1,2,5-thiadiazol-3-yl)methyl-1,4-dihydropyridin-4-one)
- 1017422-50-2(5-Thiazolecarboxylic acid, 2-(3-aminopropyl)-4-methyl-, ethyl ester)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)
- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)